N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline
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Overview
Description
N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a nitro group, and a methoxyphenyl group attached to an aniline backbone
Mechanism of Action
Target of Action
Compounds like this often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and functional groups of the compound. For example, some aniline derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action would depend on the specific target. Generally, the compound might bind to its target, causing a conformational change that affects the target’s function. The trifluoromethyl group could potentially increase the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach its target .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. The presence of the trifluoromethyl group and the nitro group could potentially affect these properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes the nitration of 4-methoxyaniline to introduce the nitro group, followed by the introduction of the trifluoromethyl group through a suitable trifluoromethylation reaction. The final step involves coupling the intermediate with an appropriate aniline derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-nitro-2-[(trifluoromethyl)sulfonyl]aniline
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline is unique due to the specific combination of functional groups it possesses. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the nitro and methoxy groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c1-22-11-5-3-10(4-6-11)18-12-7-2-9(14(15,16)17)8-13(12)19(20)21/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUDCDLVWYLZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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